molecular formula C13H16N2O4S B7587004 (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid

(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid

Número de catálogo B7587004
Peso molecular: 296.34 g/mol
Clave InChI: SBVCERODHWASJJ-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidney, and bone. The CaSR plays a critical role in regulating calcium homeostasis, and its dysregulation is associated with various diseases, including hyperparathyroidism, osteoporosis, and chronic kidney disease.

Mecanismo De Acción

(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid acts as a negative allosteric modulator of the CaSR, which means that it binds to a site on the receptor that is distinct from the calcium-binding site and reduces the receptor's sensitivity to calcium. The CaSR plays a critical role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and adjusting PTH secretion and renal calcium reabsorption accordingly. By inhibiting the CaSR, this compound reduces PTH secretion and increases renal calcium excretion, leading to a reduction in serum calcium levels.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In addition to its effects on PTH secretion and calcium homeostasis, this compound has been shown to reduce bone resorption and increase bone formation, leading to an increase in bone density and strength. This compound has also been shown to improve renal function in preclinical models of chronic kidney disease by reducing renal fibrosis and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of purity. This compound has also been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a potent inhibitor of the CaSR, which means that it may have off-target effects on other G protein-coupled receptors. Additionally, this compound has a relatively short half-life in vivo, which may limit its efficacy in some applications.

Direcciones Futuras

There are several future directions for research on (2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid. One area of focus is the development of more potent and selective CaSR inhibitors that have fewer off-target effects. Another area of focus is the development of this compound analogs that have a longer half-life in vivo and can be administered less frequently. Additionally, this compound may have potential applications in the treatment of other diseases, such as hypertension and diabetes, that are associated with dysregulation of calcium homeostasis. Further research is needed to fully understand the potential therapeutic applications of this compound.
Conclusion
This compound is a small molecule inhibitor that targets the CaSR and has potential therapeutic applications in the treatment of hyperparathyroidism, osteoporosis, and chronic kidney disease. This compound acts as a negative allosteric modulator of the CaSR, reducing PTH secretion and increasing renal calcium excretion. This compound has several advantages for lab experiments, including its ease of synthesis and well-understood mechanism of action, but also has some limitations, such as off-target effects and a short half-life in vivo. Future research on this compound should focus on developing more potent and selective CaSR inhibitors and exploring its potential applications in other diseases.

Métodos De Síntesis

(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid can be synthesized using standard organic chemistry techniques. The synthesis involves the reaction of 2-cyanophenylsulfonyl chloride with (2S)-2-amino-3,3-dimethylbutanoic acid in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid with a purity of over 95%.

Aplicaciones Científicas De Investigación

(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone (PTH) by the parathyroid glands. This compound has been shown to inhibit PTH secretion by blocking the CaSR in the parathyroid gland, leading to a reduction in serum calcium levels.
This compound has also been investigated for its potential use in the treatment of osteoporosis, a condition characterized by low bone mass and increased risk of fractures. This compound has been shown to increase bone density and strength in preclinical models of osteoporosis by promoting bone formation and reducing bone resorption.

Propiedades

IUPAC Name

(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-13(2,3)11(12(16)17)15-20(18,19)10-7-5-4-6-9(10)8-14/h4-7,11,15H,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCERODHWASJJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.